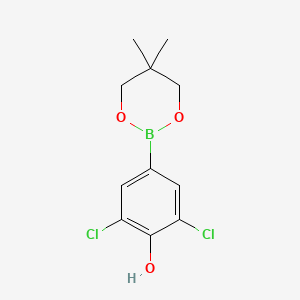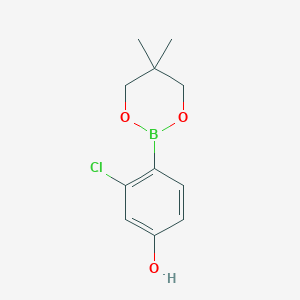
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a chemical compound with the molecular formula C11H14BClO3 . It is related to the class of compounds known as cycloalkanes, which are cyclic hydrocarbons . The carbons of the molecule are arranged in the form of a ring, and all of the carbon atoms that make up the ring are single bonded to other atoms .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol” includes a phenol group (a benzene ring with a hydroxyl group), a chloro group, and a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group . The InChI code for this compound is 1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in an inert atmosphere and in a freezer under -20°C .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mecanismo De Acción
Target of Action
Similar compounds have been known to act as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through a process of phosphitylation . This interaction could result in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
Based on the potential phosphitylation activity, it could be involved in the modification of biochemical pathways related to glycosylation .
Result of Action
Based on its potential phosphitylation activity, it could result in the formation of glycosyl donors and ligands, which could have various downstream effects depending on the specific biochemical context .
Propiedades
IUPAC Name |
3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)9-4-3-8(14)5-10(9)13/h3-5,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKPFGBXJONXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

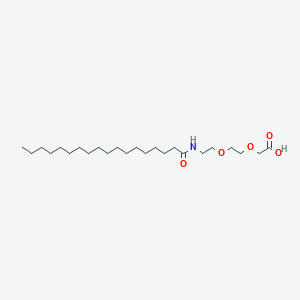
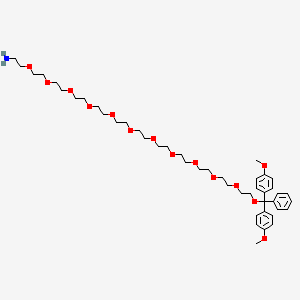

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)


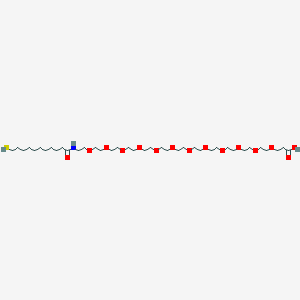

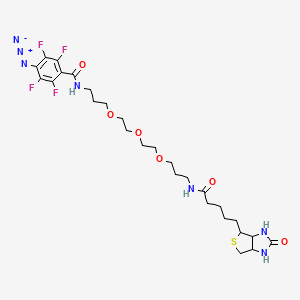
![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)
![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)


